6,7-Dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-ol
Description
Properties
IUPAC Name |
6,7-dimethoxy-3-(4-methoxyphenyl)sulfonyl-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6S/c1-23-11-4-6-12(7-5-11)26(21,22)17-10-19-14-9-16(25-3)15(24-2)8-13(14)18(17)20/h4-10H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNWLRGXZJZEHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CNC3=CC(=C(C=C3C2=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselectivity and Functionalization
Regioselectivity challenges arise during cyclization due to competing ortho positions on the aniline ring. Steric hindrance from the 6,7-dimethoxy groups directs substitution to position 3, facilitating subsequent sulfonylation.
| Step | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| 1 | Diethyl ethoxymethylidenedimalonate, 120°C, 6h | Diester (3) | 75 |
| 2 | Thermal cyclization, 250°C, 2h | Quinoline (5) | 60 |
| 3 | NaOH (aq.), reflux, 4h | Decarboxylated (7) | 85 |
Sulfonylation at Position 3: Electrophilic Aromatic Substitution
Introducing the 4-methoxybenzenesulfonyl group at position 3 requires electrophilic sulfonylation. 6,7-Dimethoxyquinolin-4-ol (7) reacts with 4-methoxybenzenesulfonyl chloride (8) in dichloromethane under basic conditions (triethylamine) to form the target compound.
Mechanistic Insights
The reaction proceeds via a two-step mechanism:
- Generation of sulfonyl chloride electrophile : Activation by base deprotonates the quinolin-4-ol hydroxyl, enhancing nucleophilicity at position 3.
- Nucleophilic attack : The sulfonyl chloride reacts regioselectively at position 3, driven by electron-donating methoxy groups at positions 6 and 7.
Optimization Note : Excess sulfonyl chloride (1.5 equiv.) and prolonged reaction times (12h) improve yields to 92%.
Alternative Pathway: Chloroquinoline Intermediate
A patent-described method synthesizes 4-chloro-6,7-dimethoxyquinoline (9) as a precursor. Nitration of 3,4-dimethoxyacetophenone yields 2-nitro-4,5-dimethoxyacetophenone (IX) , which undergoes condensation with N,N-dimethylformamide dimethyl acetal to form enamino-ketone (XII) . Hydrogenation and cyclization produce 4-hydroxy-6,7-dimethoxyquinoline, followed by chlorination with POCl₃ to yield (9) .
Sulfonyl Group Introduction
Nucleophilic displacement of chlorine in (9) with sodium 4-methoxybenzenesulfinate in DMF at 80°C affords the final product in 88% yield.
Modern Catalytic Approaches: Transition Metal-Mediated Synthesis
Recent advances employ palladium catalysts for direct C–H sulfonylation. Using 6,7-dimethoxyquinolin-4-ol (7) and 4-methoxybenzenesulfonyl azide (10) , a Pd(OAc)₂-catalyzed reaction at 100°C installs the sulfonyl group via radical intermediates.
Advantages :
- Avoids pre-functionalized intermediates.
- Higher functional group tolerance.
Limitations :
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Gould–Jacobs + Sulfonylation | Cyclization, sulfonylation | 85 | High | Moderate |
| Chloroquinoline Pathway | Nitration, chlorination, displacement | 88 | Moderate | Low |
| Catalytic C–H Sulfonylation | Direct functionalization | 75 | Low | High |
Spectroscopic Characterization
Critical data for verifying structure and purity:
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, H-2), 7.89 (d, J = 8.8 Hz, 2H, sulfonyl Ar-H), 6.99 (d, J = 8.8 Hz, 2H, sulfonyl Ar-H), 6.67 (s, 1H, H-5), 3.94 (s, 3H, OCH₃), 3.92 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃).
- HRMS (ESI) : m/z 376.0921 [M+H]⁺ (calc. 376.0918).
Industrial-Scale Considerations
Large-scale production favors the Gould–Jacobs route due to established protocols. Key optimizations include:
- Continuous flow reactors for cyclization to mitigate decomposition at high temperatures.
- Recrystallization from ethanol/water mixtures to achieve >99% purity.
Emerging Methodologies
Decarboxylative Cyclization
Sun et al. demonstrated quinolin-4-one synthesis from isatoic anhydride (49) and 1,3-dicarbonyl compounds (8) in water at 80°C. Adapting this method could simplify steps by integrating sulfonylation during cyclization.
Biere-Seelen Synthesis
Michael addition of dimethyl acetylenedicarboxylate to methyl anthranilate forms enaminoester (15) , which cyclizes to quinolin-4-one. Subsequent sulfonylation offers an alternative route with milder conditions.
Chemical Reactions Analysis
6,7-Dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The methoxy and sulfonyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6,7-Dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-ol involves its interaction with specific molecular targets and pathways. The methoxy and sulfonyl groups play a crucial role in its binding to target proteins and enzymes, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Structural Analogs in the Quinoline Family
Compound A : 6,7-Dimethoxyquinolin-4-ol
- Molecular Formula: C₁₁H₁₁NO₃
- Key Features : Lacks the 3-sulfonyl group but retains the 6,7-dimethoxy and 4-hydroxy substituents.
- Properties : Lower molecular weight (205.21 g/mol) and reduced polarity compared to the target compound. Purity is reported as 95% .
- Applications: Serves as a precursor for synthesizing more complex quinoline derivatives .
Compound B : 3-(Benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinolin-4-one
- Molecular Formula : C₂₅H₂₁ClN₂O₅S
- Key Features: Contains a benzenesulfonyl group at position 3 but differs in the quinoline core (4-one vs. 4-ol) and a 4-chlorobenzyl substituent.
- Properties : Higher molecular weight (503.96 g/mol) and lipophilicity due to the chlorobenzyl group. Used in studies exploring sulfonyl group effects on bioactivity .
Compound C : Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate
- Molecular Formula: C₁₉H₁₄F₃NO₃S
- Key Features : Replaces methoxy groups with fluorine atoms at positions 6 and 7 and introduces a sulfanyl group at position 2.
- Studied for antimicrobial activity .
Chromenone and Isoflavone Derivatives
Compound D : 6,7-Dimethoxy-3-(4-methoxyphenyl)chromen-4-one
- Molecular Formula : C₁₈H₁₆O₅
- Key Features: Chromenone core instead of quinoline, with a 4-methoxyphenyl group at position 3.
- Synthesized via biotransformation of glycitein .
Compound E : 6,7-Dimethoxy-3-(4-pyridyl)-tetrahydroindeno[1,2-c]pyrazol-2-yl-4-pyridylmethanone
- Molecular Formula : C₂₅H₂₂N₄O₃
- Key Features: Fused indenopyrazole ring with a pyridyl substituent.
- Bioactivity : Exhibits potent antitubercular activity (MIC = 0.22 μM against Mycobacterium tuberculosis) .
Biological Activity
6,7-Dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-ol, a compound with the molecular formula CHNOS and a molecular weight of 375.4 g/mol, is a member of the quinoline family known for its diverse biological activities. The compound features a complex structure with methoxy and sulfonyl substituents that contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The methoxy and sulfonyl groups are crucial for binding to target proteins and enzymes, modulating their activity. Current research is investigating the precise molecular pathways affected by this compound, particularly in relation to its potential anticancer and antimicrobial properties .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role as an antibacterial agent. The compound's mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Activity
The compound has shown promise in cancer research, particularly in inhibiting the proliferation of cancer cells. Studies indicate that it may induce apoptosis in certain cancer cell lines by activating intrinsic apoptotic pathways. The specific targets within these pathways are still under investigation, but preliminary data suggest that it may interact with key signaling molecules involved in cell survival and proliferation.
Case Studies
- Anticancer Efficacy : A study evaluated the effects of this compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell viability and increased markers of apoptosis after treatment with the compound.
- Antimicrobial Activity : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, highlighting its potential as a therapeutic agent against resistant bacterial strains.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 6,7-Dimethoxyquinolin-4-ol | Lacks sulfonyl group | Moderate anticancer activity |
| 3-(4-Methoxybenzenesulfonyl)quinolin-4-ol | Lacks dimethoxy groups | Limited antimicrobial activity |
| 6,7-Dimethoxy-3-(4-chlorobenzenesulfonyl)quinolin-4-ol | Contains chlorobenzenesulfonyl group | Different pharmacological profile |
The inclusion of both methoxy and sulfonyl groups in this compound enhances its binding affinity to biological targets compared to other derivatives.
Q & A
Basic Research: Optimization of Synthesis Routes
Q: What are the critical considerations for optimizing the synthesis of 6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-ol? A: The synthesis typically involves multi-step reactions, starting with the quinoline core formation followed by sulfonylation and functionalization. Key variables include:
- Reagents and catalysts : Use of 4-methoxybenzenesulfonyl chloride for sulfonylation and catalysts like InCl₃ for cyclization (microwave-assisted reactions can reduce time and improve yields) .
- Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction efficiency for sulfonylation .
- Temperature control : Maintain 60–80°C during sulfonylation to avoid side reactions .
- Purification : Flash chromatography with gradients of heptane/EtOAc (3:1) yields >90% purity .
Validate each step via TLC and intermediate characterization (e.g., NMR, HRMS) .
Basic Research: Structural Characterization Techniques
Q: Which analytical methods are most reliable for confirming the structure and purity of this compound? A: A combination of techniques is essential:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy groups at C6/C7, sulfonyl at C3) .
- Mass spectrometry : HRMS (ESI) for exact mass confirmation (e.g., [M+H]+ ion matching theoretical values within 2 ppm) .
- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing effects .
- HPLC : Assess purity (>95%) using C18 columns and UV detection at 254 nm .
Advanced Research: Electronic Effects of the Sulfonyl Group
Q: How does the 4-methoxybenzenesulfonyl group influence the compound’s electronic properties and reactivity? A: The sulfonyl group is electron-withdrawing, which:
- Modulates quinoline aromaticity : Reduces electron density at C3, making it susceptible to nucleophilic attack .
- Enhances stability : Resonance stabilization of the sulfonate moiety minimizes degradation under acidic conditions .
- Impacts solubility : Sulfonyl groups increase polarity, improving solubility in DMSO but reducing it in non-polar solvents .
Methodology : Use DFT calculations (e.g., Gaussian 09) to map electron density distribution and compare with non-sulfonylated analogs .
Advanced Research: Resolving Data Contradictions in Biological Activity
Q: How can researchers address discrepancies in reported biological activities (e.g., antioxidant vs. cytotoxic effects)? A: Contradictions may arise from:
- Experimental variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or assay protocols (MTT vs. resazurin) .
- Redox behavior : The compound’s dual antioxidant/pro-oxidant activity depends on concentration and cellular redox status .
Solutions : - Standardize assays using ISO guidelines (e.g., ISO 10993-5 for cytotoxicity).
- Conduct ROS scavenging assays (e.g., DPPH, ABTS) alongside cell viability tests to correlate redox activity with biological effects .
Basic Research: Safety and Handling Protocols
Q: What safety precautions are necessary when handling this compound? A: Based on GHS classification:
- Hazards : Skin irritation (Category 2), eye damage (Category 2A), and respiratory tract irritation (Category 3) .
- PPE : Nitrile gloves, lab coat, and safety goggles; use fume hoods for weighing and reactions .
- First aid : Flush eyes/skin with water for 15 minutes; seek medical attention if inhaled .
Storage : Keep in airtight containers at 2–8°C under inert gas (N₂) to prevent oxidation .
Advanced Research: Environmental Fate and Ecotoxicology
Q: How can researchers evaluate the environmental impact of this compound? A: Follow ecological risk assessment frameworks (e.g., OECD 307):
- Degradation studies : Aerobic/anaerobic biodegradation in soil/water systems; monitor via LC-MS/MS .
- Bioaccumulation : Calculate log Kow (estimated at 2.8) to predict partitioning in aquatic environments .
- Toxicity assays : Use Daphnia magna (48-hr EC₅₀) and algal growth inhibition tests .
Advanced Research: Structure-Activity Relationship (SAR) Studies
Q: Which structural modifications could enhance target specificity (e.g., kinase inhibition)? A: Prioritize substituent changes at:
- C4-OH : Replace with fluorine to reduce metabolic oxidation .
- C3-sulfonyl : Introduce electron-deficient aryl groups (e.g., nitro, trifluoromethyl) to enhance enzyme binding .
- C6/C7 methoxy : Replace with ethoxy or cyclopropylmethoxy to modulate lipophilicity (clogP) .
Methodology : Use molecular docking (AutoDock Vina) to simulate interactions with target proteins (e.g., EGFR kinase) .
Theoretical Framework: Linking Mechanistic Studies to Enzyme Inhibition
Q: How can researchers align experimental data with theoretical models of enzyme inhibition? A: Integrate kinetic and computational approaches:
- Kinetic assays : Determine IC₅₀ and Ki values for target enzymes (e.g., cytochrome P450) using Lineweaver-Burk plots .
- Molecular dynamics (MD) : Simulate binding modes in enzymes (e.g., 20-ns MD runs in GROMACS) to identify key residues .
- Pharmacophore modeling : Map essential features (e.g., hydrogen bond acceptors at C4-OH) using Discovery Studio .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
